(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide
Description
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Properties
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-28-20-5-3-2-4-18(20)23-21(25)15(13-22)12-17-10-11-19(29-17)14-6-8-16(9-7-14)24(26)27/h2-12H,1H3,(H,23,25)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBABQVARBGBDFQ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 402.4 g/mol. Its structure includes a cyano group, methoxyphenyl moiety, and a furan ring, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related chalcone derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | B. mycoides | 0.0048 |
| Compound C | C. albicans | 0.039 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Studies on similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of cyanoacrylamides have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective inhibition at low concentrations .
Table 2: Cytotoxicity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 15 |
| Compound E | A549 (Lung Cancer) | 20 |
| Compound F | HeLa (Cervical Cancer) | 10 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound may exhibit anti-inflammatory effects. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a critical role in inflammatory processes .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, disrupting their normal function.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
- Biofilm Disruption : Similar compounds have shown the ability to disrupt biofilm formation in bacteria, enhancing their antimicrobial efficacy .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various chalcone derivatives, including those structurally related to our compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of this class of compounds in treating infections .
- Anticancer Research : Another study focused on the cytotoxic effects of cyanoacrylamide derivatives on lung cancer cells. The findings suggested that these compounds could effectively induce apoptosis in cancer cells through intrinsic pathways .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide. For instance, derivatives of cyanoacrylamides have shown promising results against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating strong antimicrobial activity .
Anticancer Activity
This compound also exhibits potential anticancer properties. In silico and in vitro studies have demonstrated that cyanoacrylamides incorporating different moieties can inhibit cancer cell proliferation. Specifically, compounds bearing the pyrazole moiety showed effectiveness against breast and prostate carcinomas, suggesting that modifications to the structure of this compound could enhance its therapeutic efficacy .
Synthetic Utility
Building Block for Synthesis
this compound serves as a valuable intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile precursor for synthesizing more complex organic molecules. The Claisen-Schmidt condensation reaction is commonly employed to synthesize such compounds, facilitating the production of derivatives that can be tailored for specific applications.
Therapeutic Potential
Enzyme Inhibition
Similar compounds have been identified as potent inhibitors of specific enzymes, such as catechol-O-methyltransferase (COMT), which is relevant in the treatment of neurological disorders like Parkinson's disease . The structural characteristics of this compound may allow it to interact with similar targets, warranting further investigation into its pharmacological properties.
- Antimicrobial Evaluation : A study evaluated various cyanoacrylamide derivatives for their antimicrobial activity against common pathogens. The results indicated that certain modifications to the base structure significantly enhanced efficacy, with one derivative showing MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
- Anticancer Research : In a recent investigation into novel cyanoacrylamides, researchers found that specific structural modifications led to increased cytotoxicity against prostate cancer cell lines. These findings suggest that this compound could be a lead compound for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
